molecular formula C13H14N2O2 B12987755 Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate

Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate

Cat. No.: B12987755
M. Wt: 230.26 g/mol
InChI Key: SDYUKGFOLAGAQK-LBPRGKRZSA-N
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Description

Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate is a chemical compound known for its unique structure and properties It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-amino-3-(isoquinolin-4-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The isoquinoline ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the isoquinoline ring.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-3-(isoquinolin-4-yl)propanoate stands out due to its specific amino and ester functional groups, which confer unique chemical reactivity and biological activity. Its stereochemistry (S-configuration) also plays a crucial role in its interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (2S)-2-amino-3-isoquinolin-4-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12(14)6-10-8-15-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6,14H2,1H3/t12-/m0/s1

InChI Key

SDYUKGFOLAGAQK-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CC2=CC=CC=C21)N

Canonical SMILES

COC(=O)C(CC1=CN=CC2=CC=CC=C21)N

Origin of Product

United States

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